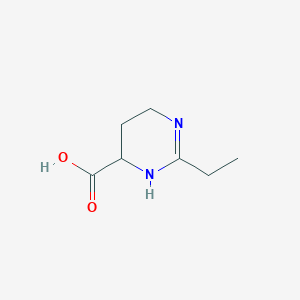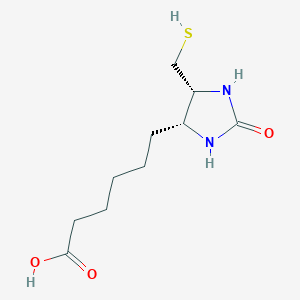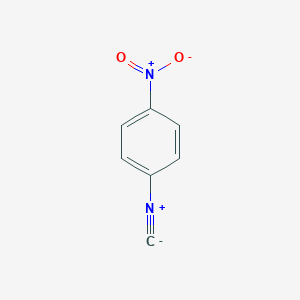
2-ETHYL-1,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHYL-1,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID is a cyclic amino acid derivative It is a member of the tetrahydropyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-1,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea. For instance, the reaction of ethyl acetoacetate, formaldehyde, and urea in the presence of an acid catalyst such as hydrochloric acid can yield the desired tetrahydropyrimidine derivative .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized fermentation processes using engineered bacterial strains. For example, Halomonas elongata has been used to produce similar compounds through fermentation, followed by purification processes such as ceramic membrane microfiltration and electrodialysis desalination .
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-1,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the tetrahydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydropyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-ETHYL-1,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Medicine: Derivatives of this compound have shown promise in treating diseases such as leishmaniasis.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ETHYL-1,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as pteridine reductase 1 (PTR1), which is crucial for the survival of certain parasites . The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity and leading to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 6-Methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters
Uniqueness
2-ETHYL-1,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
Properties
CAS No. |
137023-58-6 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-ethyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c1-2-6-8-4-3-5(9-6)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
UQMCNTQAZYBDRP-UHFFFAOYSA-N |
SMILES |
CCC1=NCCC(N1)C(=O)O |
Canonical SMILES |
CCC1=NCCC(N1)C(=O)O |
Synonyms |
4-Pyrimidinecarboxylicacid,2-ethyl-1,4,5,6-tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















